molecular formula C28H18O4 B10885961 Dinaphthalen-2-yl benzene-1,3-dicarboxylate CAS No. 64193-91-5

Dinaphthalen-2-yl benzene-1,3-dicarboxylate

Cat. No.: B10885961
CAS No.: 64193-91-5
M. Wt: 418.4 g/mol
InChI Key: FTZCFBYHKRWBOU-UHFFFAOYSA-N
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Description

Dinaphthalen-2-yl benzene-1,3-dicarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of benzene-1,3-dicarboxylate, with two naphthalene groups attached to the benzene ring. This compound is of interest due to its potential use in organic synthesis, material science, and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinaphthalen-2-yl benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with naphthalene derivatives. One common method is the reaction of benzene-1,3-dicarboxylic acid with naphthalene-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dinaphthalen-2-yl benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dinaphthalen-2-yl benzene-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dinaphthalen-2-yl benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a fluorescent probe by binding to specific biomolecules and emitting light upon excitation. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Dinaphthalen-2-yl benzene-1,3-dicarboxylate can be compared with other similar compounds, such as:

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Isophthalic acid (1,3-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid)

Uniqueness

The presence of two naphthalene groups in this compound distinguishes it from other benzenedicarboxylates. This unique structure imparts specific properties, such as enhanced luminescence and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

64193-91-5

Molecular Formula

C28H18O4

Molecular Weight

418.4 g/mol

IUPAC Name

dinaphthalen-2-yl benzene-1,3-dicarboxylate

InChI

InChI=1S/C28H18O4/c29-27(31-25-14-12-19-6-1-3-8-21(19)17-25)23-10-5-11-24(16-23)28(30)32-26-15-13-20-7-2-4-9-22(20)18-26/h1-18H

InChI Key

FTZCFBYHKRWBOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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